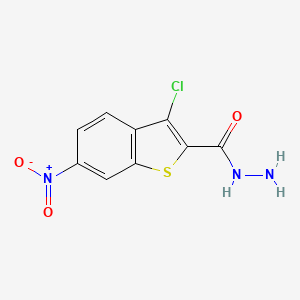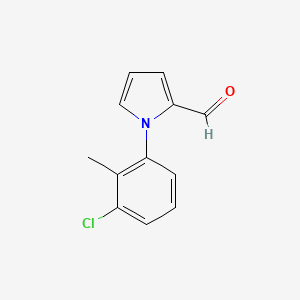
6,8-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 6,8-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse range of biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the general class of quinoline derivatives is well-represented, indicating the significance of such compounds in chemical research.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that introduce various functional groups to the quinoline core. While the papers provided do not detail the synthesis of 6,8-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid specifically, they do describe the synthesis of related compounds. For example, the synthesis of a fluorescent quinoline derivative is described through condensation and subsequent reactions such as hydrogenolysis and reaction with propargyl bromide . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
Quinoline derivatives typically exhibit interesting photophysical properties due to their conjugated systems and the presence of aromatic rings. The molecular structure of quinoline derivatives can influence their photophysical properties, such as solvatochromism, acidochromism, and fluorescence . The specific structure of 6,8-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid, with its substituted phenyl ring and carboxylic acid group, would likely contribute to its unique photophysical properties.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, particularly those involving their carboxylic acid group. The papers describe the use of quinoline derivatives as reagents for fluorescence derivatization of carboxylic acids, indicating that the carboxylic acid group is reactive and can form esters with other compounds . This reactivity is essential for the compound's potential applications in analytical chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as their fluorescent characteristics, are crucial for their applications in high-performance liquid chromatography (HPLC) as derivatization reagents . The presence of different substituents on the quinoline core, such as methyl groups or propoxyphenyl groups, can significantly affect these properties. The compound's solubility, stability, and reactivity would be influenced by its molecular structure, which includes both hydrophobic and hydrophilic regions.
Scientific Research Applications
Synthesis and Biological Activities
Cytotoxic Activity
Compounds structurally related to 6,8-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid have shown potent cytotoxic properties against various cancer cell lines. For instance, derivatives of benzo[b][1,6]naphthyridines exhibited significant growth inhibitory properties against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines, with some derivatives demonstrating IC(50) values less than 10 nM. These findings suggest potential applications in cancer therapy (Deady et al., 2003).
Antioxidant and Antibacterial Activities
Phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid showed promising in vitro antioxidant and antibacterial activities. Some compounds were as potent as ampicillin against specific bacteria strains, indicating their potential as antimicrobial agents (Shankerrao et al., 2013).
Photophysical and Fluorescent Properties
Fluorescent Probes
A series of novel quinoline derivatives synthesized from 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acids showed fluorescence in solution, making them suitable for use as fluorescent probes. The compounds exhibited varying emission patterns based on solvent polarity, with some emitting green light in polar solvents, indicating potential applications in molecular imaging and sensing (Bodke et al., 2013).
Photophysics and Molecular Logic Switches
Amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline demonstrated notable photophysical properties, including solvatochromism and acidochromism. Their fluorescence modulation by pH changes can serve as a basis for designing molecular logic gates, contributing to the development of smart materials and molecular electronics (Uchacz et al., 2016).
properties
IUPAC Name |
6,8-dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-4-9-25-16-7-5-15(6-8-16)19-12-18(21(23)24)17-11-13(2)10-14(3)20(17)22-19/h5-8,10-12H,4,9H2,1-3H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKUXPMPVNLDGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101187589 |
Source


|
| Record name | 6,8-Dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101187589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
587851-88-5 |
Source


|
| Record name | 6,8-Dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=587851-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101187589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


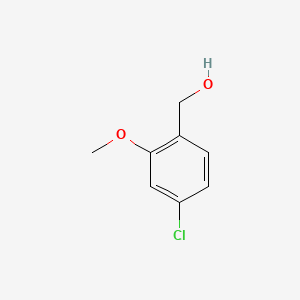
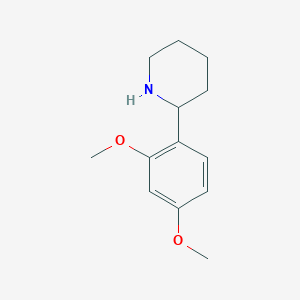
![2-(2-Thienyl)-2-[4-(Trifluoromethyl)Phenyl]Acetic Acid](/img/structure/B1351851.png)
![2-[1-(Dimethylamino)-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propylidene]malononitrile](/img/structure/B1351853.png)
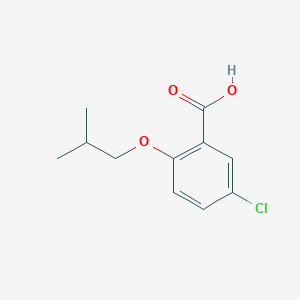

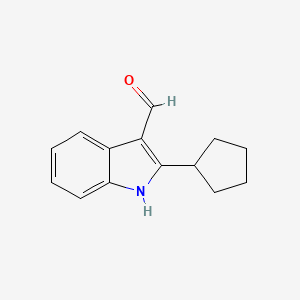

![Methyl 3-(4-{[(4-bromophenyl)sulfonyl]oxy}phenyl)acrylate](/img/structure/B1351862.png)
